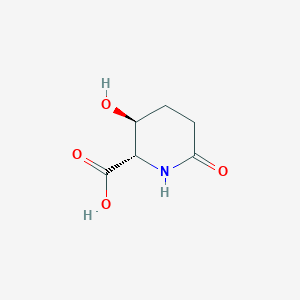![molecular formula C8H14N2O2 B11772479 Pyrrolo[1,2-a]pyrazine-1-carboxylicacid, octahydro-, (1S,8aS)- CAS No. 273223-57-7](/img/structure/B11772479.png)
Pyrrolo[1,2-a]pyrazine-1-carboxylicacid, octahydro-, (1S,8aS)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolo[1,2-a]pyrazine-1-carboxylic acid, octahydro-, (1S,8aS)- is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Vorbereitungsmethoden
The synthesis of pyrrolo[1,2-a]pyrazine-1-carboxylic acid, octahydro-, (1S,8aS)- can be achieved through various synthetic routes. One common method involves the following steps :
Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature, creating 2-(acylethynyl)pyrroles.
Addition of propargylamine: The obtained acetylenes are then reacted with propargylamine to form N-propargylenaminones.
Intramolecular cyclization: This final step involves the cyclization of the prepared propargylic derivatives, catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO), to achieve the desired pyrrolo[1,2-a]pyrazine structure.
Analyse Chemischer Reaktionen
Pyrrolo[1,2-a]pyrazine-1-carboxylic acid, octahydro-, (1S,8aS)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Pyrrolo[1,2-a]pyrazine-1-carboxylic acid, octahydro-, (1S,8aS)- has a wide range of scientific research applications :
Chemistry: It serves as a versatile scaffold for the synthesis of various bioactive molecules.
Biology: The compound exhibits significant antimicrobial, antifungal, and antiviral activities, making it a valuable tool in biological research.
Medicine: Due to its antitumor and kinase inhibitory properties, it is explored for potential therapeutic applications in cancer treatment.
Industry: The compound’s antioxidant properties make it useful in the development of industrial products that require oxidative stability.
Vergleich Mit ähnlichen Verbindungen
Pyrrolo[1,2-a]pyrazine-1-carboxylic acid, octahydro-, (1S,8aS)- can be compared with other similar compounds within the pyrrolopyrazine family . Some of these similar compounds include:
5H-pyrrolo[2,3-b]pyrazine: Known for its kinase inhibitory activity.
Pyrrolo[1,2-a]pyrazine derivatives with two or three nitrogen atoms: These compounds exhibit various biological activities, such as antibacterial, antifungal, and antiviral properties.
The uniqueness of pyrrolo[1,2-a]pyrazine-1-carboxylic acid, octahydro-, (1S,8aS)- lies in its specific stereochemistry and the diverse range of biological activities it exhibits.
Eigenschaften
| 273223-57-7 | |
Molekularformel |
C8H14N2O2 |
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
(1S,8aS)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid |
InChI |
InChI=1S/C8H14N2O2/c11-8(12)7-6-2-1-4-10(6)5-3-9-7/h6-7,9H,1-5H2,(H,11,12)/t6-,7-/m0/s1 |
InChI-Schlüssel |
FSIAAOSGUNXNSN-BQBZGAKWSA-N |
Isomerische SMILES |
C1C[C@H]2[C@H](NCCN2C1)C(=O)O |
Kanonische SMILES |
C1CC2C(NCCN2C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


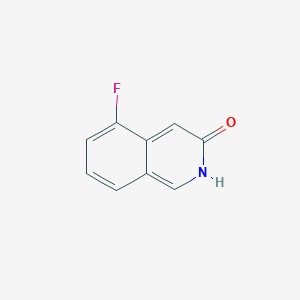
![1H-cyclopenta[d]pyrimidine](/img/structure/B11772408.png)
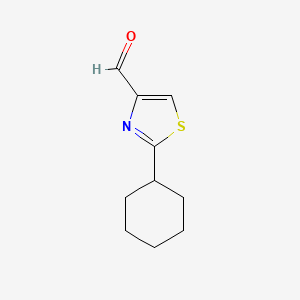
![1-(Piperidin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazole](/img/structure/B11772426.png)
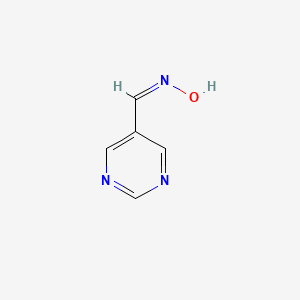
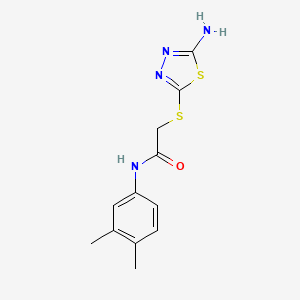
![6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrobromide](/img/structure/B11772443.png)
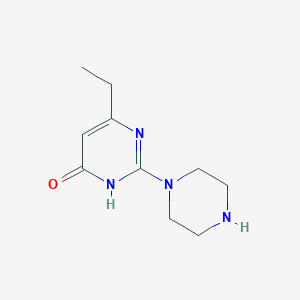

![4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine hydrochloride](/img/structure/B11772466.png)
![3-Chloro-2-(methylsulfonyl)pyrido[2,3-b]pyrazine](/img/structure/B11772470.png)
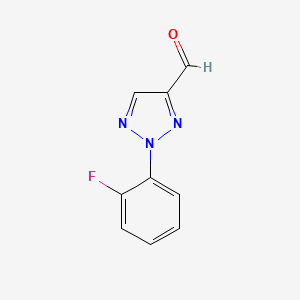
![2-Ethylbutyl 4-(6-bromobenzo[d][1,3]dioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11772473.png)
